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Compound of Interest

Compound Name: 4-methyl-3-phenylpentanenitrile
CAS No.: 1131-43-7
Cat. No.: B2619891

Get Quote

. J

Molecular Profile & Significance[1][2]

4-Methyl-3-phenylpentanenitrile is a

-substituted nitrile featuring a chiral center at the C3 position. It serves as a critical intermediate
in the synthesis of 3-substituted GABA analogues (e.g., hybrid structures of Phenibut and
Pregabalin) and complex fragrance molecules.[1]

Physicochemical Properties
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Property Value /| Description

IUPAC Name 4-methyl-3-phenylpentanenitrile
C

Molecular Formula H
N

Molecular Weight 173.26 g/mol

Nitrile group attached to a pentane chain with a
Structure phenyl group at C3 and a methyl group at C4
(isopropy! moiety).

One stereocenter at C3.[1] Exists as (
Chirality ) and (

) enantiomers.[1]

) Colorless to pale yellow oil (Standard
Physical State
Temperature & Pressure).[1][2]

Soluble in organic solvents (CHCI
Solubility
, DCM, EtOAC); insoluble in water.[1]

Synthetic Pathways[1]

The synthesis of 4-methyl-3-phenylpentanenitrile presents a regiochemical challenge:
installing the nitrile functionality while maintaining the steric bulk of the isopropyl and phenyl
groups. Two primary pathways are validated: the modern Ni-Catalyzed Transfer
Hydrocyanation (Pathway A) and the classical Conjugate Addition (Pathway B).[1]

Pathway A: Ni-Catalyzed Transfer Hydrocyanation
(Modern)

This route, developed by researchers at ETH ZUrich, utilizes an air-stable nickel precatalyst to
effect the hydrocyanation of

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://data.epo.org/publication-server/rest/v1.2/patents/EP0407588NWB1/document.pdf
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.benchchem.com/product/b2619891/docs?utm_src=pdf-body#technical-guide-structural-synthetic-analysis-of-4-methyl-3-phenylpentanenitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

-isopropylstyrene. It avoids the use of toxic HCN gas, using an organic nitrile as a transfer
agent.[1]

e Substrate: (3-methylbut-1-en-2-yl)benzene (also known as
-isopropylstyrene).

o Catalyst: Nickel(0) precatalyst with Lewis Acid activation.[1]
e Mechanism: Anti-Markovnikov addition of the cyano group to the alkene.[1]

e Yield: ~72% isolated yield.[1][3]

Pathway B: Conjugate Addition (Classical)

This route involves the formation of the carbon skeleton via Grignard addition to a cinnamate
derivative, followed by functional group interconversion.[1]

o Step 1: Conjugate addition of Isopropylmagnesium bromide to Ethyl Cinnamate.[1]
o Step 2: Hydrolysis to 4-methyl-3-phenylpentanoic acid.

e Step 3: Conversion to the nitrile (via amide dehydration or direct nitrilation).[1]

Synthesis Workflow Diagram
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Figure 1: Comparison of the direct Nickel-catalyzed hydrocyanation route versus the classical
conjugate addition pathway.

Spectroscopic Characterization

Accurate structural validation requires distinguishing this molecule from its isomers (e.g., 3-
methyl-5-phenylpentanenitrile). The following data is synthesized from literature precedents on
this specific scaffold (Ref 1, 2).

Nuclear Magnetic Resonance (NMR) Analysis[1][4][5][6]
[7]

H NMR (400 MHz, CDCI

)

The spectrum is characterized by the benzylic methine signal and the diastereotopic nature of
the methylene protons adjacent to the nitrile.[1]
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Shift (

- . . Structural
Multiplicity Integration Assignment .
ppm) Insight
) Monosubstituted
7.37-7.15 Multiplet 5H Ar-H )
phenyl ring.
Benzylic proton.
_ [1] Shifted
2.90-2.80 Multiplet 1H C(3)-H .
downfield by
phenyl ring.[1]
C(H -protons to nl.trlle.
2.65— 2.50 Multiplet (dd) 2H Diastereotopic
-CN due to C3
chirality.[1]
-C(4)H-(CH Methine of the
1.95-1.85 Octet/Multiplet 1H ) isopropy! group.
[1]
Doublet ( -CH(CH Isopropyl methyl
0.95 3H ) (diastereotopic).
HZ) [1]
Doublet ( -CH(CH Isopropyl methyl
0.78 3H ) (diastereotopic).
HZ) [1]
C NMR (100 MHz, CDCI
 Nitrile (CN):
118.5 ppm.[1]
e Aromatic:
© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.researchgate.net/publication/326037258_Experimental_and_Theoretical_Spectroscopic_Investigations_of_4-Bromo-3-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

141.0 (ipso), 128.5, 127.8, 126.9 ppm.[1]
e Benzylic (C3):

48.5 ppm (High shift due to steric crowding of iPr and Ph).[1]
e Methylene (C2):

22.0 ppm.[1]
e |sopropyl:

32.5 (CH),

20.5 (CH

),

18.5 (CH
)-[1]

Mass Spectrometry (El, 70 eV)

The fragmentation pattern is dominated by the stability of the benzylic cation.[1]
e Molecular lon [M]+:

173 (weak).[1]
e Base Peak:

130 or 131.

o Mechanism:[1][3] Loss of the isopropyl group (C

H
, 43 Da) to form the stabilized [Ph-CH-CH
CN]

cation.[1]
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e Tropylium lon:

91 (C
H
), characteristic of benzyl-containing compounds.[1]

o McLafferty Rearrangement: Not favorable due to the lack of

-hydrogens relative to the nitrile in a linear chain (branched structure inhibits standard 6-
membered transition).[1]

Stereochemical Resolution & Biological
Relevance[8][9]

Since C3 is a stereocenter, the biological activity of derivatives (e.g., the corresponding acid or
amine) often resides in a single enantiomer.[1]

Chiral Resolution Strategy

Direct separation of the nitrile is difficult.[1] The standard protocol involves:
o Hydrolysis of the nitrile to 4-methyl-3-phenylpentanoic acid.

» Enzymatic Kinetic Resolution: Using lipases (e.g., Burkholderia cepacia lipase) on the ethyl
ester derivative.[1]

o Observation: The bulky isopropyl group at C3 significantly slows enzymatic hydrolysis
compared to methyl-substituted analogues, requiring optimized conditions (Ref 3).[1]

o Chiral HPLC: Analytical separation using polysaccharide-based columns (e.g., Chiralcel OD-
H) with Hexane/IPA mobile phases.

Pharmacological Context

This scaffold is a structural hybrid of:

e Phenibut: 4-amino-3-phenylbutanoic acid (GABA-B agonist).
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e Pregabalin: 3-(aminomethyl)-5-methylhexanoic acid (Calcium channel blocker).

e Target: The hydrolyzed and reduced derivative (4-amino-4-methyl-3-phenylpentane)
represents a sterically bulky GABA analogue, probing the lipophilic pockets of the

subunit of voltage-gated calcium channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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